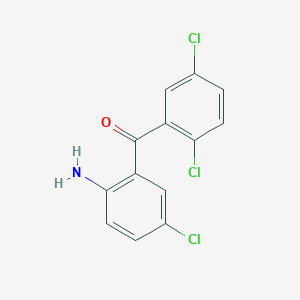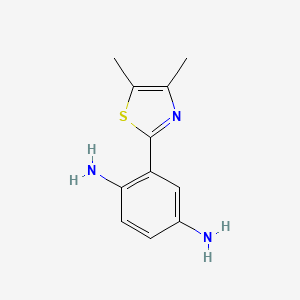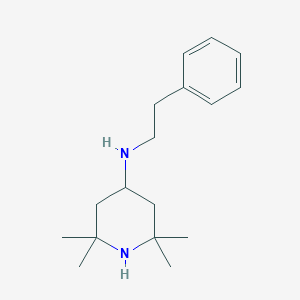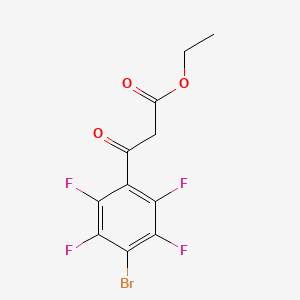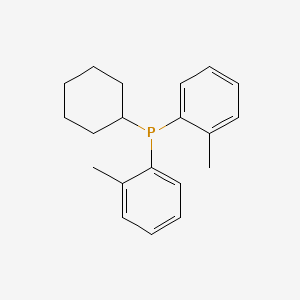
Cyclohexyldi-o-tolylphosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyldi-o-tolylphosphine is a tertiary phosphine compound with the chemical formula C20H25P. It is characterized by the presence of two o-tolyl groups and one cyclohexyl group attached to a central phosphorus atom. This compound is known for its applications in various fields, including catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyldi-o-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of cyclohexylphosphine with o-tolylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of bis(o-tolyl)cyclohexylphosphine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyldi-o-tolylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the o-tolyl or cyclohexyl groups are replaced by other functional groups.
Coordination: This compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Common reagents used in reactions with bis(o-tolyl)cyclohexylphosphine include oxidizing agents like hydrogen peroxide for oxidation reactions and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from reactions involving bis(o-tolyl)cyclohexylphosphine depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Aplicaciones Científicas De Investigación
Cyclohexyldi-o-tolylphosphine has several scientific research applications, including:
Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation reactions.
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, serving as a reagent or catalyst.
Material Science: This compound is used in the preparation of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of bis(o-tolyl)cyclohexylphosphine in catalytic processes involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various chemical transformations by providing an active site for the reaction to occur. The molecular targets and pathways involved depend on the specific catalytic process and the nature of the transition metal used .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to bis(o-tolyl)cyclohexylphosphine include other tertiary phosphines such as:
- Tri(o-tolyl)phosphine
- Bis(m-anisyl)cyclohexylphosphine
- Bis(p-anisyl)cyclohexylphosphine
Uniqueness
Cyclohexyldi-o-tolylphosphine is unique due to its specific combination of o-tolyl and cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both academic and industrial research .
Propiedades
Fórmula molecular |
C20H25P |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
cyclohexyl-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C20H25P/c1-16-10-6-8-14-19(16)21(18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h6-11,14-15,18H,3-5,12-13H2,1-2H3 |
Clave InChI |
JJEZRXUFXBDEPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1P(C2CCCCC2)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


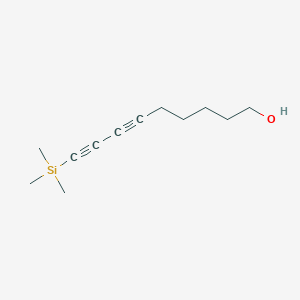
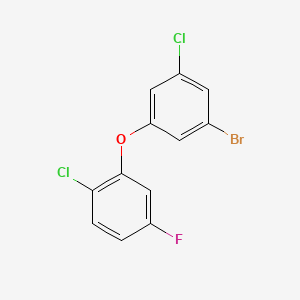
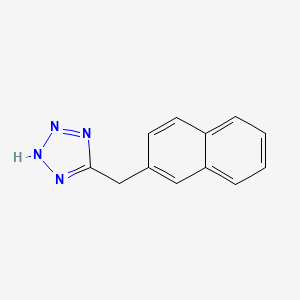
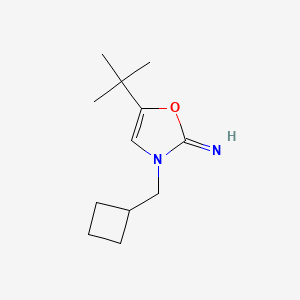
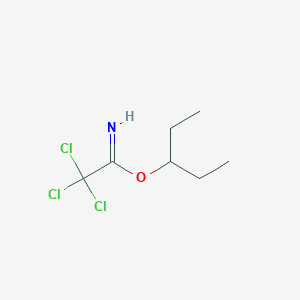
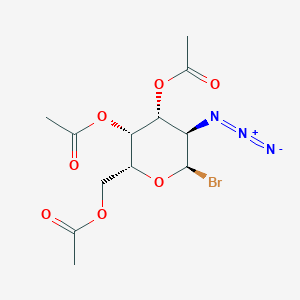
![ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B8381669.png)
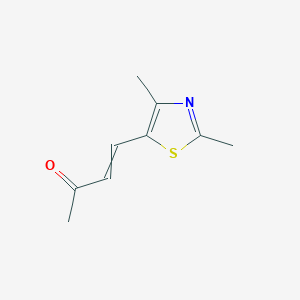
![[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8381693.png)
![1,2-dihydro-2,2,3-trimethyl-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one](/img/structure/B8381699.png)
